Home > Products > Screening Compounds P66052 > Oseltamivir-13C2,d3 Acid
Oseltamivir-13C2,d3 Acid -

Oseltamivir-13C2,d3 Acid

Catalog Number: EVT-1501265
CAS Number:
Molecular Formula: C₁₂¹³C₂H₂₁D₃N₂O₄
Molecular Weight: 289.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oseltamivir-13C2,d3 Acid is a stable isotope-labeled derivative of oseltamivir, which is a well-known antiviral medication used primarily for the treatment and prevention of influenza. This compound is particularly significant in pharmacokinetic studies and mass spectrometry due to its unique isotopic labeling, allowing for precise tracking and quantification in biological systems.

Source

Oseltamivir-13C2,d3 Acid is synthesized from oseltamivir phosphate, which was first approved by the Food and Drug Administration in 1999. The labeled compound is produced through specific synthetic routes that incorporate stable isotopes of carbon and deuterium into the molecular structure, enhancing its utility in analytical chemistry and pharmacology .

Classification

Oseltamivir-13C2,d3 Acid falls under the category of antiviral agents, specifically neuraminidase inhibitors. It is classified as a pharmaceutical compound used in both clinical and research settings for studying influenza virus dynamics and drug metabolism.

Synthesis Analysis

Methods

The synthesis of Oseltamivir-13C2,d3 Acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available oseltamivir phosphate as the precursor.
  2. Isotopic Labeling: The introduction of stable isotopes (specifically two carbon-13 atoms and three deuterium atoms) is achieved using methods such as:
    • Organocatalysis: Utilizing organocatalysts to facilitate reactions that incorporate the isotopes into the target molecule.
    • Single-Pot Reactions: Employing one-pot synthesis techniques that streamline multiple reaction steps into a single process, enhancing yield and efficiency .

Technical Details

The synthesis often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, ensuring that the final product maintains high purity levels suitable for analytical applications.

Molecular Structure Analysis

Structure

The molecular formula of Oseltamivir-13C2,d3 Acid is C16H28N2O8P, with specific isotopic substitutions at designated positions on the carbon skeleton. The presence of carbon-13 atoms alters the mass spectrum, allowing for differentiation from non-labeled compounds.

Data

  • Molecular Weight: The molecular weight of Oseltamivir-13C2,d3 Acid is approximately 413.42 g/mol.
  • Structural Features: The compound retains the core structure of oseltamivir, characterized by a cyclohexene ring, acetamido group, and ether functionalities.
Chemical Reactions Analysis

Reactions

Oseltamivir-13C2,d3 Acid participates in various chemical reactions similar to its non-labeled counterpart. Key reactions include:

  1. Neuraminidase Inhibition: The primary mechanism involves binding to the active site of neuraminidase enzymes, preventing viral replication.
  2. Hydrolysis Reactions: The compound can undergo hydrolysis in biological systems, leading to the formation of active metabolites.

Technical Details

The kinetics of these reactions can be studied using mass spectrometry, which allows researchers to monitor changes in concentration over time and assess metabolic pathways involving this labeled compound .

Mechanism of Action

Process

Oseltamivir-13C2,d3 Acid functions by inhibiting neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. By blocking this enzyme, oseltamivir effectively reduces viral spread within the host.

Data

Research indicates that this inhibition leads to decreased viral load and improved clinical outcomes in patients with influenza . Studies utilizing Oseltamivir-13C2,d3 Acid enable precise measurements of drug distribution and metabolism in vivo.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents, facilitating its use in different formulations.

Chemical Properties

  • Stability: Oseltamivir-13C2,d3 Acid exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts similarly to other oseltamivir derivatives but allows for enhanced tracking due to isotopic labeling.
Applications

Scientific Uses

Oseltamivir-13C2,d3 Acid is primarily used in:

  1. Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics of oseltamivir.
  2. Mass Spectrometry: As an internal standard for quantifying oseltamivir levels in biological samples.
  3. Influenza Research: Investigating viral dynamics and resistance mechanisms through detailed metabolic profiling.

This compound plays a critical role in advancing our understanding of antiviral therapies and improving treatment strategies against influenza virus infections.

Chemical Synthesis and Isotopic Labeling Strategies

Synthetic Pathways for Stable Isotope-Labeled Neuraminidase Inhibitors

The synthesis of Oseltamivir-13C2,d3 Acid leverages both bio-based chiral pool strategies and asymmetric catalysis, with isotopic precursors introduced at specific stages to maximize efficiency. The dominant routes include:

  • Shikimic Acid Route: (-)-Shikimic acid serves as the chiral template for constructing the cyclohexene core. Isotopic labeling is achieved through nucleophilic displacement reactions with 13C-enriched azide (NaN13C≡N) or deuterated acetyl precursors (CD3C(O)Cl). A key optimization involves regioselective mesylation (OMs) at C5 followed by azide displacement, yielding the 13C-labeled amine intermediate. This method achieves 47% overall yield in eight steps when using high-purity isotopic reagents [7].
  • Diels-Alder Route: Corey's asymmetric Diels-Alder reaction between butadiene and 13C2-labeled acrylic acid (using CBS catalysis) constructs the carbon skeleton with embedded isotopes. Deuterium is incorporated later via reductive amination with NaBD3CN [2].
  • Reductive Amination Route: Direct modification of the C5 amine in oseltamivir carboxylate using formaldehyde-13C,d2 and sodium cyanoborodeuteride (NaBD3CN), generating the -N(CD213CH3) moiety. This one-step approach is ideal for late-stage isotopic labeling [3].

Table 1: Comparison of Synthetic Routes for Oseltamivir-13C2,d3 Acid

MethodIsotope SourceKey StepOverall Yield
Shikimic Acid FunctionalizationNaN13CN, CD3COClNucleophilic displacement at C547% [7]
Asymmetric Diels-Alder13C2-acrylic acidCBS-catalyzed cycloaddition22–28% [2]
Reductive Amination13CD2O, NaBD3CNN-dimethylation with isotopes>85% [3]

Isotope Incorporation Techniques in Oseltamivir Carboxylate Derivatives

Site-specific incorporation of 13C and deuterium requires precise chemical transformations to avoid isotopic dilution or scrambling:

  • Carboxylate-13C Labeling: Ethyl 13C2-acrylate serves as the dienophile in Diels-Alder routes, embedding 13C at the carboxylic acid position post-hydrolysis. Alternatively, esterification with 13C-ethanol introduces the label at the ethoxycarbonyl group, though this requires subsequent saponification to yield the carboxylate-13C acid [4].
  • Deuterated N-Acetyl Group: Direct acetylation of the C5 amine with deuterated acetic anhydride (CD3C(O))2O under buffered conditions (pH 7–8) ensures selective N-acetylation without O-acetylation side products. The pKa difference between the amine (pKa 7.9) and carboxylate (pKa 4.2) enables this selectivity [1] [10].
  • Reductive Amination for N-Methyl-d3: Treatment of oseltamivir acid with formaldehyde-d2 and NaBD3CN generates the -N(CD2H) group, while sequential reactions with excess reagents create -N(CD3). LC-MS/MS confirms near-quantitative deuterium incorporation (≥98 atom% D) [3].

Table 2: Isotope Incorporation Reactions and Parameters

Label PositionReagentConditionsIsotopic Purity
N-Acetyl-d3(CD3CO)2ONaHCO3 buffer, 0°C, 2h98% [10]
N-Dimethyl-13C,d213CD2O, NaBD3CNAcetate buffer, 37°C, 12h99% [3]
Carboxylate-13C13CH3CH2OH, SOCl2Reflux, 6h then hydrolysis97% [4]

Optimization of 13C and Deuterium Labeling for Metabolic Tracing

The dual (13C and deuterium) labeling in Oseltamivir-13C2,d3 Acid enables precise pharmacokinetic and environmental fate studies:

  • Mass Spectrometry Tracers: The 13C2 label shifts the molecular ion by +2 Da, while the d3 group adds +3 Da, creating a combined +5 Da mass difference from unlabeled oseltamivir carboxylate. This allows unambiguous differentiation in LC-MS/MS chromatograms, with MRM transitions optimized for m/z 290→155 (labeled) vs. m/z 285→152 (unlabeled) [3] [8].
  • Deuterium Isotope Effects: Partial loss of deuterium occurs during metabolic N-demethylation in liver microsomes, leading to d2/d1 metabolites. Kinetic isotope effects (KIEs) are minimized by using deuterium at non-labile positions (e.g., N-acetyl rather than exchangeable protons) [6].
  • Environmental Tracing: 13C labeling allows quantification of oseltamivir carboxylate in wastewater via isotope dilution mass spectrometry, detecting concentrations as low as 5 ng/L despite matrix interference. The 13C/12C ratio corrects for recovery losses during solid-phase extraction [3] [8].

Challenges in Purification and Characterization of Isotopologues

Isotopic variants introduce complexities in separation and analysis:

  • Chromatographic Resolution: Deuterium-labeled analogs exhibit slightly shorter retention times in reverse-phase HPLC (ΔRt = -0.2 min) due to increased hydrophobicity, while 13C compounds co-elute with unlabeled species. This necessitates chromatographic optimization, such as using phenyl-hexyl columns to resolve D/H isotopologues [3].
  • Solubility Constraints: Oseltamivir acid-d3 shows reduced solubility in aqueous buffers (≤5 mg/mL in DMSO) compared to the unlabeled form, complicating stock solution preparation. Co-solvents like ethanol (up to 20% v/v) mitigate this during analytical workflows [1] [10].
  • Characterization Techniques:
  • NMR: 1H-NMR confirms deuterium incorporation via signal depletion at δ 2.05 ppm (N-COCH3 → N-COCD3). 13C-NMR identifies 13C-enriched carbons at δ 175.2 ppm (carboxylate) and δ 25.5 ppm (acetyl) with JC-D coupling (22 Hz) [6].
  • HRMS: High-resolution mass spectrometry validates the molecular formula C14H1813C2D3N2O4 with <Δppm> < 2.0. Isotopic purity is confirmed by absence of [M+4] peaks [4].

Table 3: Analytical Methods for Characterization

ParameterMethodConditions/FindingsDetection Limit
Deuterium Content2H-NMRSignal absence at 2.05 ppm0.5 atom% D [6]
13C EnrichmentLC-HRMSm/z 290.1471 [M+H]+0.1% [4]
Purity AssessmentUHPLC-UVPhenyl-hexyl column, 215 nm0.05% impurity [3]

Properties

Product Name

Oseltamivir-13C2,d3 Acid

Molecular Formula

C₁₂¹³C₂H₂₁D₃N₂O₄

Molecular Weight

289.36

Synonyms

(3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid-13C2,d3; Oseltamivir-13C2,d3 Carboxylic Acid; GS 4071-13C2,d3; Ro 64-0802-13C2,d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.